2-Anilino-6-dibutylamino-3-methylfluoran

Catalog No.
S611815
CAS No.
89331-94-2
M.F
C35H36N2O3
M. Wt
532.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Anilino-6-dibutylamino-3-methylfluoran

CAS Number

89331-94-2

Product Name

2-Anilino-6-dibutylamino-3-methylfluoran

IUPAC Name

2'-anilino-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one

Molecular Formula

C35H36N2O3

Molecular Weight

532.7 g/mol

InChI

InChI=1S/C35H36N2O3/c1-4-6-19-37(20-7-5-2)26-17-18-29-33(22-26)39-32-21-24(3)31(36-25-13-9-8-10-14-25)23-30(32)35(29)28-16-12-11-15-27(28)34(38)40-35/h8-18,21-23,36H,4-7,19-20H2,1-3H3

InChI Key

XAAILNNJDMIMON-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C

Synonyms

2-phenylamino-3-methyl-6-di-n-butylaminofluoran, ODB 2 dye, one dye black 2

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6)C
  • Fluorescent Dye

    The structure of 2-ANLDAF contains chromophores, which are chemical groups that absorb light and emit it at a different wavelength. This suggests 2-ANLDAF might have fluorescent properties. Research could investigate its potential applications as a fluorescent dye in biological imaging or for labeling molecules of interest [].

  • Optoelectronic Applications

    Compounds with conjugated aromatic systems, like 2-ANLDAF, can exhibit interesting optoelectronic properties. Research could explore the potential of 2-ANLDAF in organic light-emitting diodes (OLEDs) or other optoelectronic devices [].

Current Research Focus

A patent describes a method for producing 2-ANLDAF, but the focus is on the synthesis process rather than its applications [].

2-Anilino-6-dibutylamino-3-methylfluoran is a specialized fluorochrome compound notable for its ability to undergo reversible color changes when exposed to ultraviolet light. This property makes it particularly useful in security applications, such as inks for anti-counterfeiting labels and other optical devices. The compound features a unique structure characterized by an anilino group at the 2-position, a dibutylamino group at the 6-position, and a methyl substituent at the 3-position. These structural elements are crucial for its distinct photochemical behavior and optical properties, which are essential in various industrial applications that require precision and reliability

Involving 2-Anilino-6-dibutylamino-3-methylfluoran include its synthesis through condensation reactions and subsequent modifications that enhance its properties. The synthesis typically involves the reaction of N-formyl-4-methoxy-2-methyldiphenylamine with N,N-dibutyl-2-hydroxy ketone acid in concentrated sulfuric acid, followed by neutralization and purification steps. The reaction conditions are critical, as they influence the yield and purity of the final product. The compound can also participate in reactions that modify its functional groups to tailor its properties for specific applications

Research on the biological activity of 2-Anilino-6-dibutylamino-3-methylfluoran is limited, but similar compounds in the fluoran class have shown potential in various biological applications, including as dyes in fluorescence microscopy and as indicators in biochemical assays. Its safety profile and potential toxicity would need thorough investigation before any biomedical application could be established. Further studies are necessary to elucidate its interactions with biological systems and any pharmacological effects it may exhibit

The synthesis of 2-Anilino-6-dibutylamino-3-methylfluoran involves several key steps: